Tricyclic peptide MS-271
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
CLGVGSCNNFAGCGYAIVCFW |
Origin of Product |
United States |
Biosynthetic Pathways and Engineering of Tricyclic Peptide Ms 271
Elucidation of the MS-271 Biosynthetic Gene Cluster (msl)
The genetic blueprint for MS-271 synthesis is located in the msl biosynthetic gene cluster, first identified through genome sequencing of the producing organism, Streptomyces sp. M-271. tandfonline.comnih.gov Heterologous expression of the entire msl cluster in a host organism, Streptomyces lividans, confirmed its role by successfully producing MS-271. nih.govtandfonline.com This demonstrated that the cluster contains all the necessary genetic information for the peptide's complete biosynthesis, including the unprecedented enzymatic machinery for C-terminal epimerization. tandfonline.comtandfonline.com
Gene deletion experiments have been pivotal in dissecting the function of individual genes within the cluster. These studies revealed that the genes mslA, mslB1, mslB2, mslC, and mslH are all indispensable for the production of MS-271, as the deletion of any one of these genes completely abolishes its synthesis. tandfonline.comnih.govtandfonline.com The cluster also contains genes for disulfide oxidoreductases (mslE, mslF) and ABC transporters, which are presumed to be involved in disulfide bond formation and export of the final product, respectively. nih.govnih.govrsc.org
Table 1: Key Genes in the msl Biosynthetic Cluster and Their Functions
| Gene | Encoded Protein | Function in MS-271 Biosynthesis |
| mslA | MslA | Precursor Peptide |
| mslB1 | MslB1 | Precursor Peptide Recognition Element; Enhances MslH activity |
| mslB2 | MslB2 | Cysteine Protease for leader peptide cleavage |
| mslC | MslC | Macrolactam Synthetase for ring formation |
| mslH | MslH | Peptide Epimerase for D-tryptophan (B555880) formation |
| mslE/F | MslE/F | Disulfide Oxidoreductases (putative) |
Genes Encoding Precursor Peptides (MslA)
The foundational element of MS-271 is the precursor peptide, MslA, which is directly encoded by the mslA gene. tandfonline.comnih.gov This gene translates into a 42-residue peptide composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. tandfonline.com The core peptide, consisting of 21 amino acids, is the section that undergoes extensive modifications to become the final mature MS-271. researchgate.nettandfonline.com Crucially, the genetically encoded precursor peptide contains an L-tryptophan at its C-terminus, indicating that the d-tryptophan found in the mature product is the result of a post-translational modification. tandfonline.comnih.govnih.gov The leader peptide is essential for guiding the biosynthetic enzymes to the core peptide and is removed during the maturation process. nih.govmdpi.com
Role of Post-Translational Modification (PTM) Enzymes (MslB1, MslB2, MslC, MslH)
The transformation of the linear MslA precursor into the complex tricyclic MS-271 is accomplished by a suite of post-translational modification (PTM) enzymes. nih.gov These enzymes perform a series of sequential reactions, including epimerization, macolactamization, and proteolytic cleavage. researchgate.netmdpi.com The key enzymes responsible for these critical steps are MslH, MslC, MslB1, and MslB2. nih.gov Gene deletion studies have confirmed that MslB1, MslB2, MslC, and MslH are all essential for the biosynthesis of MS-271. tandfonline.comnih.gov
The formation of the characteristic lasso structure of MS-271 is catalyzed by MslC, an ATP-dependent macrolactam synthetase. rsc.orgencyclopedia.pubnih.gov This enzyme is responsible for creating the isopeptide bond that forms the macrolactam ring. The ring closure is achieved between the N-terminal α-amino group of the first amino acid (Cysteine-1) and the γ-carboxyl group of an aspartate residue at position 9 (Asp-9) within the core peptide. tandfonline.com This process is ATP-dependent, where ATP is used to activate the side chain carboxyl group of the aspartate residue, facilitating the nucleophilic attack by the N-terminal amine to form the stable amide linkage. encyclopedia.pubnih.gov This cyclization is a defining step in establishing the peptide's unique and highly stable topology.
A rare feature of MS-271 is the presence of a D-tryptophan residue at its C-terminus. tandfonline.comnih.gov This is incorporated through the action of MslH, a novel peptide epimerase. nih.govnih.gov Initially annotated as a protein of unknown function, MslH was identified as the enzyme responsible for converting the C-terminal L-tryptophan of the MslA precursor peptide into D-tryptophan. tandfonline.comnih.gov This epimerization occurs on the full-length MslA precursor peptide before the leader peptide is cleaved. nih.govmdpi.com
The biosynthesis of many RiPPs involves the cleavage and removal of an N-terminal leader peptide, a process carried out by dedicated proteases. nih.gov In the MS-271 pathway, this function is performed by a two-component system consisting of MslB1 and MslB2. nih.govnih.gov The "B" enzymes in lasso peptide biosynthesis are typically cysteine proteases. rsc.org In this case, the protease is split into two separate proteins: MslB1 and MslB2. nih.govnih.gov
MslB1 functions as the precursor peptide recognition element (RRE). nih.govnih.govrsc.org It binds to the leader peptide region of MslA, serving as an anchor and recognition module for the other enzymes. researchgate.netnih.gov MslB2 is the catalytic protease subunit that performs the actual cleavage of the amide bond between the leader and core peptides. nih.govnih.govrsc.org MslB1 also plays a dual role by not only assisting in proteolysis but also significantly enhancing the epimerization activity of MslH. mdpi.comencyclopedia.pub This coordinated action ensures that the modifications occur in the correct sequence on the proper substrate.
Heterologous Expression Systems for Tricyclic Peptide MS-271 Production
Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a powerful tool for studying and producing natural products like MS-271. frontiersin.org The successful heterologous expression of the entire msl gene cluster in Streptomyces lividans was a key achievement, confirming the identity of the biosynthetic gene cluster and demonstrating the feasibility of producing MS-271 in a non-native host. nih.govtandfonline.com This approach has also been used to produce novel derivatives of MS-271 by modifying the mslA precursor peptide gene, highlighting the substrate flexibility of the biosynthetic machinery. rsc.org
Furthermore, components of the biosynthetic pathway have been expressed in Escherichia coli for in vitro characterization. For instance, co-expression of mslA, mslH, and mslB1 in E. coli was used to demonstrate the function of MslH as the peptide epimerase. nih.gov These heterologous systems are invaluable for overcoming the limitations of native producers, enabling detailed enzymatic studies, and facilitating the engineered biosynthesis of new peptide variants with potentially improved properties. rsc.orgfrontiersin.org
Bioengineering Strategies for Modifying this compound Biosynthesis
The modification of the MS-271 biosynthetic pathway is centered on two key areas: altering the catalytic enzymes to change how they process the peptide, and modifying the peptide's initial sequence to introduce new chemical features. These approaches leverage the inherent flexibility of many RiPP biosynthetic systems. nih.govrcsb.org
The biosynthetic gene cluster (BGC) for MS-271 contains several genes encoding enzymes essential for its maturation. nih.gov Gene deletion experiments have demonstrated that the genes mslB1 (precursor peptide recognition), mslB2 (cysteine protease), mslC (macrolactam synthetase), and mslH (peptide epimerase) are all indispensable for the production of MS-271. nih.govnih.gov The absence of any of these genes completely abolishes the formation of the final product. mdpi.com
Rational mutagenesis, a technique to make specific, targeted changes to a protein's amino acid sequence, has been instrumental in elucidating the function of these enzymes, particularly the novel epimerase MslH. researchgate.netdntb.gov.ua MslH is responsible for the conversion of the C-terminal L-tryptophan of the precursor peptide MslA to a D-tryptophan. nih.govresearchgate.net
Detailed structural and functional studies involving site-directed mutagenesis have revealed that MslH is a metallo-dependent epimerase with a calcineurin-like fold. researchgate.netrsc.org This research identified two pairs of histidine/aspartate catalytic residues that are crucial for its function. These residues facilitate the reversible epimerization of the C-terminal Trp21 through an acid/base chemical mechanism. nih.govresearchgate.netrsc.org The bifunctional nature of another enzyme, MslB1, has also been highlighted; it not only recognizes the precursor peptide's leader sequence but also significantly enhances the epimerase activity of MslH. mdpi.comu-toyama.ac.jp
Artificial alteration of MslH is anticipated to enable the synthesis of a diverse range of D-amino acid-containing lasso peptides, potentially leading to novel functionalities. frontiersin.org
Table 1: Key Biosynthetic Enzymes for MS-271 and Mutagenesis Insights
| Gene | Protein | Proposed Function | Key Findings from Mutagenesis/Deletion |
| mslH | MslH | C-terminal Peptide Epimerase | Gene deletion abolishes MS-271 production. mdpi.com Site-directed mutagenesis identified critical His/Asp catalytic residues. researchgate.netrsc.org |
| mslB1 | MslB1 | Precursor Peptide Recognition Element | Gene deletion abolishes MS-271 production. mdpi.com Enhances MslH epimerase activity. mdpi.comu-toyama.ac.jp |
| mslB2 | MslB2 | Cysteine Protease | Gene deletion abolishes MS-271 production. mdpi.com |
| mslC | MslC | Macrolactam Synthetase | Gene deletion abolishes MS-271 production. mdpi.com |
The ribosomal origin of MS-271 makes its precursor peptide, MslA, an attractive target for bioengineering. nih.gov MslA consists of an N-terminal leader peptide, which is recognized by the biosynthetic enzymes, and a C-terminal core peptide that becomes the final MS-271 molecule after modification and cleavage. rcsb.orgoup.com The processing enzymes often show considerable tolerance for changes within the core peptide sequence, allowing for the introduction of new amino acids to create novel analogues. nih.gov
Research has shown that the MslH epimerase requires the full-length MslA precursor for optimal activity; its efficiency is significantly reduced when using a leaderless core peptide. mdpi.com This highlights the crucial role of the leader peptide in guiding the biosynthetic process.
To investigate the enzyme-substrate interactions, researchers have synthesized MslA analogues. These include variants where the C-terminal tryptophan is removed (MslAΔTrp21) or substituted with glycine (B1666218) (MslA(W21G)). rsc.org The use of these engineered precursors in crystallographic studies with MslH has been vital for understanding its catalytic mechanism. nih.govrsc.org Furthermore, studies have demonstrated that the MslH enzyme exhibits broad substrate tolerance, as it can effectively epimerize other aromatic residues, such as phenylalanine (Phe) and tyrosine (Tyr), when they are substituted at the C-terminal position of the precursor peptide. mdpi.com This flexibility provides a direct route for generating novel MS-271 analogues with altered properties.
Table 2: Examples of MslA Precursor Peptide Engineering
| Precursor Peptide Variant | Modification | Purpose/Finding |
| MslA (Wild Type) | None | Natural substrate for MS-271 biosynthesis. researchgate.net |
| MslAΔTrp21 | Deletion of C-terminal Trp21. | Used in structural studies to understand MslH binding. rcsb.orgrsc.org |
| MslA(W21G) | Substitution of Trp21 with Glycine. | Used in crystallographic studies to probe the MslH active site. |
| MslA(W21F) / MslA(W21Y) | Substitution of Trp21 with Phenylalanine or Tyrosine. | Demonstrates the broad substrate tolerance of the MslH epimerase, enabling the creation of new analogues. mdpi.com |
Chemical Synthesis and Analog Generation of Tricyclic Peptide Ms 271
Challenges in De Novo Chemical Synthesis of Lasso Peptides
The de novo chemical synthesis of lasso peptides is a formidable task primarily due to the difficulty of achieving the correct threaded topology. rsc.org The formation of the characteristic lasso structure requires the peptide precursor to adopt a specific pre-folded conformation before the final cyclization step, which forms the isopeptide bond. researchgate.net In biological systems, this folding is guided by dedicated enzymes. researchgate.netresearchgate.net However, in a purely chemical environment, the linear peptide chain has a strong entropic preference for unfolded or non-threaded conformations. researchgate.netbiorxiv.org
Consequently, direct chemical cyclization attempts often result in the formation of the non-threaded, branched-cyclic isomer, often referred to as a "tadpole" structure, rather than the desired mechanically interlocked lasso architecture. researchgate.netresearchgate.netbiorxiv.org This has been a recurring issue in attempts to synthesize various lasso peptides, including lassomycin, where chemical synthesis yielded a branched-cyclic peptide instead of the lasso form. nih.gov The entropic barrier to achieving the necessary pre-lasso conformation without enzymatic assistance is a central and persistent challenge in the field. researchgate.netbiorxiv.org
Computational studies on the model lasso peptide microcin (B1172335) J25 (MccJ25) have further illuminated this challenge, suggesting that the linear core peptide only sparsely populates the required pre-folded conformations without the stabilizing influence of its biosynthetic enzymes. researchgate.net This inherent instability of the pre-lasso structure in solution underscores the difficulty of purely chemical approaches. biorxiv.orgnih.govacs.org Overcoming this entropic challenge is the key to unlocking the full potential of synthetic lasso peptides for therapeutic applications.
Development of Synthetic Routes for Tricyclic Peptide MS-271 Analogues
Given the difficulties of de novo synthesis, researchers have explored alternative and hybrid strategies to generate analogs of lasso peptides like MS-271. These approaches often combine chemical synthesis with enzymatic processes or adapt established peptide synthesis techniques to better handle the complexities of these structures.
Standard Solid-Phase Peptide Synthesis (SPPS) has been largely ineffective in producing the threaded structure of lasso peptides on its own. nih.govplos.org However, SPPS is a crucial tool for creating the linear peptide precursors that can then be subjected to other cyclization and folding strategies. For instance, linear peptides derived from the sequence of MccJ25 have been synthesized using Fmoc-based SPPS. chapman.edu In some cases, the initial lactam bond formation can be achieved on the solid support before the peptide is cleaved from the resin. chapman.edu
One novel approach to overcome the limitations of traditional synthesis is the use of a cryptand-imidazolium complex as a multi-linker support. This method was successfully applied to the total chemical synthesis of the lasso peptide BI-32169 and its D-enantiomer, demonstrating a powerful and controllable tool for producing and modifying lasso-shaped peptides. rsc.orgwipo.intresearchgate.net This strategy could potentially be adapted for the synthesis of MS-271 and its analogs, offering a pathway to expand the chemical diversity of this class of peptides. wipo.int
Chemo-enzymatic synthesis has emerged as a powerful strategy to access lasso peptide analogs that are difficult or impossible to obtain through purely chemical or biological methods. acs.org This hybrid approach typically involves the chemical synthesis of a modified precursor peptide, which is then subjected to in vitro maturation by the relevant biosynthetic enzymes. nih.govfrontiersin.org
For example, a chemo-enzymatic method has been developed for the generation of analogs of S-adenosyl-L-methionine (SAM), a key substrate in many biological methylation reactions. nih.gov This approach utilizes synthetically accessible L-methionine analogs as precursors for the enzymatic synthesis of various SAM analogs, overcoming the inherent instability and synthetic challenges associated with these molecules. nih.gov This principle of combining chemical synthesis of precursors with enzymatic processing is directly applicable to lasso peptides.
In the context of MS-271, which is derived from the precursor peptide MslA, a key post-translational modification is the epimerization of the C-terminal tryptophan residue to D-tryptophan (B555880), a reaction catalyzed by the epimerase MslH. rcsb.org A chemo-enzymatic approach to MS-271 analogs could involve the chemical synthesis of MslA precursor peptides with various modifications, followed by in vitro treatment with MslH and the other necessary maturation enzymes to produce novel tricyclic peptide structures. This strategy allows for the incorporation of functionalities not accessible through ribosomal synthesis, thereby expanding the chemical space of MS-271 analogs for structure-activity relationship studies. acs.orgfrontiersin.org
Strategies for Incorporating Non-Canonical Amino Acids and Chemical Probes
The incorporation of non-canonical amino acids (ncAAs) and chemical probes into the lasso peptide scaffold is a key strategy for expanding their chemical and functional diversity. frontiersin.orgnih.gov This allows for the fine-tuning of their biological activities and the introduction of novel properties. nih.gov
One successful method for incorporating ncAAs is through the use of amber suppression technology in a heterologous expression system. This has been demonstrated with MccJ25, where various ncAAs were site-specifically incorporated, and the resulting lasso peptide variants retained antimicrobial activity. nih.gov This shows that the biosynthetic machinery can be tolerant to such modifications.
Another powerful strategy is the chemo-enzymatic approach, where chemically synthesized precursor peptides containing ncAAs are matured in vitro using the relevant enzymes. nih.govacs.org This method has been used to incorporate a variety of ncAAs into MccJ25, including D-amino acids and backbone N-methylations, which would be challenging to achieve through purely biological means. acs.org This hybrid strategy provides a rapid and versatile platform for generating diverse lasso peptide analogs. acs.org
Computational design has also been employed to explore the potential for incorporating ncAAs to enhance the stability of the pre-lasso conformation, which is a critical step in de novo synthesis. biorxiv.orgnih.govacs.org By strategically replacing certain residues with ncAAs, it may be possible to favor the threaded structure and increase the yield of the desired lasso peptide. biorxiv.org These computational insights, combined with synthetic and enzymatic methods, offer a promising path forward for the rational design and synthesis of novel MS-271 analogs with tailored properties.
Molecular Mechanisms of Action of Tricyclic Peptide Ms 271
Identification and Characterization of Primary Molecular Targets
Research has identified three primary molecular targets for MS-271, each associated with a distinct biological effect. These targets span different domains of life, highlighting the peptide's versatile mechanism of action.
MS-271 was originally isolated as a novel inhibitor of smooth muscle myosin light chain kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction. nih.gov MLCK is a calmodulin-activated kinase that phosphorylates the regulatory light chain of myosin II, a critical step for initiating muscle contraction. nih.govphysiology.org
Inhibitory Action: MS-271 inhibits MLCK from chicken gizzard with a half-maximal inhibitory concentration (IC50) of 8 µM. nih.gov
Specificity: The inhibitory effect of MS-271 is highly specific. At concentrations up to 400 µM, it does not inhibit other major kinases such as cyclic AMP-dependent protein kinase (PKA) or protein kinase C (PKC). nih.govresearchgate.net It also shows no inhibitory activity against calcium/calmodulin-dependent cyclic nucleotide phosphodiesterase. nih.gov This specificity suggests a targeted interaction with the MLCK enzyme.
| Target Enzyme | Source | MS-271 IC50 | Reference |
|---|---|---|---|
| Myosin Light Chain Kinase (MLCK) | Chicken Gizzard | 8 µM | nih.gov |
| Cyclic AMP-Dependent Protein Kinase | N/A | > 400 µM (No inhibition) | nih.gov |
| Protein Kinase C | N/A | > 400 µM (No inhibition) | nih.gov |
| Calcium/Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase | N/A | > 400 µM (No inhibition) | nih.gov |
Subsequent studies revealed that the primary structure of MS-271 is identical to that of siamycin I, a known anti-HIV peptide. nih.govacs.org This identified a second major target for the compound: the envelope glycoprotein (B1211001) complex of the Human Immunodeficiency Virus (HIV). The antiviral activity of siamycin-type lasso peptides is attributed to their interaction with the transmembrane glycoprotein gp41. nih.gov
Target and Mechanism: The HIV envelope glycoprotein gp41 is the most probable target for MS-271. nih.gov Gp41 is essential for the fusion of the viral and host cell membranes, a critical step for viral entry. nih.govmdpi.com It is proposed that MS-271 acts by preventing the necessary conformational changes and oligomerization of gp41, or by interfering with the interactions between gp41 and the surface glycoprotein gp120 or the cell membrane. nih.gov This disruption blocks the formation of the six-helix bundle structure required for membrane fusion. mdpi.com
| Viral Component | Proposed Role in HIV-1 Infection | Effect of MS-271 Interaction | Reference |
|---|---|---|---|
| Glycoprotein 41 (gp41) | Mediates fusion of viral and cellular membranes. | Inhibits gp41 conformational changes or oligomerization, blocking viral entry. | nih.gov |
| Glycoprotein 120 (gp120) | Binds to host cell CD4 receptor. | May interfere with gp41-gp120 interactions. | nih.gov |
In addition to its effects on eukaryotic enzymes and viruses, MS-271 (siamycin I) also possesses antibacterial properties. This activity is linked to a third molecular target: Lipid II. mdpi.com Lipid II is an essential precursor molecule used by bacteria in the synthesis of peptidoglycan, the major component of the bacterial cell wall. mdpi.comnih.gov
Target and Mechanism: MS-271 binds to Lipid II, thereby inhibiting its use as a building block for the growing peptidoglycan chain. mdpi.com This action disrupts the process of cell wall biosynthesis. mdpi.comrsc.org Given the structural similarities among class I lasso peptides, it is anticipated that other molecules in this group may share this mechanism of inhibiting peptidoglycan synthesis. mdpi.com
Downstream Cellular and Biochemical Effects
The interaction of MS-271 with its primary molecular targets initiates a cascade of downstream effects, leading to the modulation of complex cellular processes.
By inhibiting key molecular players, MS-271 effectively disrupts their associated signaling pathways.
Impact on Ca2+/Calmodulin Signaling: The inhibition of MLCK directly interferes with the calcium/calmodulin-dependent signaling pathway that governs smooth muscle contraction. nih.govphysiology.org By preventing the phosphorylation of myosin, MS-271 can induce smooth muscle relaxation, a downstream effect of blocking this pathway.
Disruption of Viral Entry Signaling: The binding of MS-271 to gp41 halts the cascade of conformational changes that constitute the final step of HIV entry. nih.govmdpi.com This action effectively terminates the signal for membrane fusion, preventing the virus from delivering its genetic material into the host cell.
Interference with Cell Wall Synthesis Pathway: In bacteria, the binding of MS-271 to Lipid II serves as a roadblock in the multi-step enzymatic pathway of peptidoglycan synthesis. mdpi.com This disrupts the tightly regulated process of cell wall construction and maintenance.
The primary actions of MS-271 have profound consequences on the synthesis and function of essential macromolecules.
Inhibition of Peptidoglycan Synthesis: The most direct impact on macromolecular synthesis is the inhibition of peptidoglycan formation in bacteria. mdpi.com By sequestering Lipid II, MS-271 prevents the polymerization of glycan chains and their cross-linking, leading to a compromised cell wall and ultimately inhibiting bacterial growth. mdpi.combiorxiv.org
Prevention of Viral Macromolecular Synthesis: By blocking HIV entry, MS-271 indirectly but completely prevents the synthesis of all viral macromolecules. nih.gov Once entry is blocked, the viral genome cannot be reverse-transcribed into DNA, integrated into the host genome, or transcribed into viral RNA. Consequently, the synthesis of viral proteins and new viral genomes is aborted.
High-Resolution Structural Insights into Target-Ligand Interactions (e.g., using X-ray Crystallography, NMR)
The unique tricyclic "lasso" architecture of MS-271 has been elucidated through high-resolution structural techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a co-crystal structure of MS-271 bound to its pharmacological target, myosin light chain kinase (MLCK), is not yet available, significant structural insights have been gained from the analysis of the peptide itself and its interaction with key enzymes in its biosynthetic pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy of MS-271
The three-dimensional solution structure of MS-271 was determined using proton NMR (¹H NMR) spectroscopy in deuterated dimethyl sulfoxide. nih.gov This analysis confirmed that MS-271 is a 21-amino acid peptide featuring a distinctive internal linkage where the β-carboxyl group of the Aspartic acid at position 9 (Asp9) forms an amide bond with the α-amino group of the Cysteine at position 1 (Cys1). nih.gov This forms a macrocyclic ring. The structure is further constrained by two disulfide bonds, linking Cys1 to Cys13 and Cys7 to Cys19. nih.gov
A key finding from the NMR studies was the revelation of its "lasso" structure. This extraordinary folding pattern involves the C-terminal "tail" of the peptide (from Phenylalanine at position 10 to the D-tryptophan (B555880) at position 21) threading through the macrocyclic "ring" (comprising residues 1-9). nih.gov This threaded topology imparts significant conformational rigidity and stability to the molecule.
Detailed structural studies have also been performed on siamycin II, a closely related peptide that differs from MS-271 (also known as siamycin I) by only a single amino acid (isoleucine instead of valine at position 4). The structures of the two peptides are considered essentially identical. nih.gov The high-resolution structure of siamycin II was determined using a large number of experimental constraints derived from NMR data, highlighting the quality and precision of the structural model. nih.gov
| Parameter | Value |
|---|---|
| Number of NOE Distance Constraints | 335 |
| Number of Dihedral Angle Constraints | 13 |
| Average Backbone Atom RMSD to Mean | 0.24 Å |
| Average Heavy Atom RMSD to Mean | 0.52 Å |
Data derived from a study on siamycin II, which is structurally analogous to MS-271. nih.gov
The NMR structure revealed that the peptide adopts a wedge-shaped conformation with one predominantly hydrophobic face and one predominantly hydrophilic face. nih.gov This amphipathic character is believed to be crucial for its biological activity, potentially allowing it to interact with both polar and non-polar regions on its target proteins. nih.gov
X-ray Crystallography of the MslH-MslA Complex
High-resolution insights into a critical target-ligand interaction in the biosynthesis of MS-271 have been obtained through X-ray crystallography. These studies focused on MslH, a key enzyme from the MS-271 biosynthetic gene cluster, in complex with MslA, the precursor peptide of MS-271. nih.gov MslH is a peptide epimerase that catalyzes the conversion of the C-terminal L-tryptophan of MslA to a D-tryptophan, a crucial step for the maturation of MS-271. nih.gov
Crystal structures of MslH in complex with MslA core peptide analogues were solved at high resolution, providing a detailed snapshot of the enzyme-substrate interaction. nih.gov The analysis revealed that MslH is a metallo-dependent epimerase with a calcineurin-like fold, which utilizes a Ca(II) ion in its catalytic mechanism. nih.gov The structural data, combined with mutagenesis and docking simulations, demonstrated that MslH employs acid/base chemistry to facilitate the epimerization of the C-terminal tryptophan residue. nih.gov This involves two pairs of Histidine/Aspartic acid catalytic residues that are electrostatically connected to the Ca(II) ion via water molecules. nih.gov
| Complex | PDB ID | Resolution (Å) | R-Value (work) | R-Value (free) |
|---|---|---|---|---|
| MslH:MslAΔTrp21 | 8GQ9 | 2.30 | 0.177 | 0.205 |
| MslH:MslA Trp21Gly | 8ITG | 2.25 | 0.182 | 0.207 |
Crystallographic data for the MslH enzyme in complex with variants of the MS-271 precursor peptide, MslA. rcsb.orgrcsb.org
These crystallographic studies provide a precise, atomic-level understanding of how a biosynthetic enzyme recognizes and modifies the precursor of MS-271, a critical interaction that ultimately defines the final structure and activity of the mature tricyclic peptide.
Structure Activity Relationship Sar and Structure Stability Relationship Ssr of Tricyclic Peptide Ms 271
Systemic Amino Acid Substitutions and Their Impact on Biological Activity
While comprehensive mutational scanning data for MS-271 is not extensively published, structure-activity relationship (SAR) studies on related lasso peptides, such as microcin (B1172335) J25 (MccJ25) and capistruin (B1577615), provide significant insights into the tolerance of this structural scaffold to amino acid substitutions. nih.govnih.gov The general findings indicate that the lasso peptide framework is remarkably tolerant to mutations at many positions, provided that the key structural residues required for maintaining the threaded topology are conserved. nih.gov
Key findings from studies on related lasso peptides include:
Tail and Loop Residues: Similar to the ring, many positions in the C-terminal tail and the loop region (the portion of the tail not threaded through the ring) can be replaced. For instance, an alanine-scanning study of capistruin showed that 15 of its 19 residues could be replaced by alanine (B10760859) without loss of the lasso structure. nih.gov
Plug Residues: The most critical residues for maintaining the lasso topology are the "plug" residues. These are bulky amino acids in the tail, positioned above and below the macrolactam ring, that sterically prevent the tail from unthreading. rsc.orgprinceton.edu Substitution of these plug residues, often with a smaller amino acid like alanine, typically results in the loss of the lasso fold, leading to an inactive, unthreaded branched-cyclic peptide that is susceptible to proteolytic degradation. rsc.org
These principles are directly applicable to MS-271. The table below illustrates the likely impact of amino acid substitutions at different positions within the MS-271 structure, based on established knowledge from related lasso peptides.
| Residue Position/Region | General Role | Predicted Impact of Substitution | Example from Homologous Peptides |
|---|---|---|---|
| Ring (e.g., Gly2, Pro3, Val4) | Forms the macrocyclic ring structure. | High tolerance to substitution; mutations may subtly alter conformation or target binding but generally do not abrogate the lasso fold. | Random mutagenesis of the fusilassin ring region yielded multiple active variants. nih.gov |
| Tail - Plugs (e.g., Phe10, Tyr14) | Sterically "lock" the tail within the ring, preventing unthreading. | Very low tolerance; substitution with smaller residues (e.g., Ala) leads to loss of lasso topology and biological activity. | Alanine replacement of plug residues in MccJ25 prevents proper lasso formation. rsc.org |
| Tail - Other (e.g., Ser11, Gly12) | Contributes to target interaction and overall peptide properties. | Moderate to high tolerance; substitutions can be used to modulate activity, solubility, or introduce new functionalities. | An integrin-binding RGD motif was successfully grafted into the MccJ25 tail loop. princeton.edu |
Role of the Lasso Topology and Disulfide Bonds in Conformation and Stability
The defining feature of MS-271 is its mechanically interlocked "lasso" topology. This structure is formed by an isopeptide bond between the α-amino group of the N-terminal cysteine (Cys1) and the β-carboxyl group of an aspartic acid at position 9 (Asp9), creating a nine-membered macrolactam ring. nih.gov The C-terminal portion of the peptide, from Phenylalanine-10 (Phe10) to D-tryptophan-21 (dTrp21), is threaded through this ring and trapped. nih.gov
This threaded structure is further stabilized and rigidified by two crucial disulfide bonds, a hallmark of class I lasso peptides. nih.gov The specific connectivity in MS-271 is between Cys1-Cys13 and Cys7-Cys19. nih.gov These covalent cross-links play a dual role:
Conformational Rigidity: The disulfide bonds severely restrict the conformational freedom of both the macrolactam ring and the threaded tail. This pre-organizes the peptide into a stable, well-defined three-dimensional shape, which is essential for its biological activity.
Structural Stability: The combination of the mechanical interlocking of the lasso fold and the covalent reinforcement from the disulfide bonds makes MS-271 exceptionally stable. Lasso peptides are known for their resistance to high temperatures and chemical denaturation, and the disulfide bonds contribute significantly to this stability by preventing the unfolding that would be necessary for the tail to slip out of the ring. chapman.edu
The interplay between the lasso fold and the disulfide bridges creates a compact and robust molecular architecture that is highly resistant to proteolysis, contributing to its stability in biological environments.
| Structural Feature | Description | Contribution to Conformation & Stability |
|---|---|---|
| Lasso Topology (Threaded structure) | The C-terminal tail is mechanically entrapped within the N-terminal macrolactam ring. | Confers exceptional thermal and chemical stability by physically preventing unthreading and unfolding. chapman.edu |
| Isopeptide Bond (Cys1-Asp9) | Forms the 9-membered macrolactam ring, the "noose" of the lasso. | Creates the essential macrocycle that enables the threaded topology. |
| Disulfide Bond 1 (Cys1-Cys13) | Covalent link between the N-terminus (in the ring) and the threaded tail. | Adds significant rigidity and locks the N-terminal part of the tail relative to the ring. nih.gov |
| Disulfide Bond 2 (Cys7-Cys19) | Covalent link between a residue in the ring and a residue near the C-terminus of the tail. | Further restricts the movement of the tail, enhancing overall structural integrity and stability. nih.gov |
Influence of D-Amino Acid Residues on Activity and Stability
A distinctive feature of MS-271 is the presence of a D-tryptophan (B555880) residue at its C-terminus (dTrp21). nih.gov It is the only lasso peptide discovered to date that naturally incorporates a D-amino acid. u-toyama.ac.jp This modification is not a result of non-ribosomal synthesis but is installed post-translationally by a novel peptide epimerase, MslH, which is part of the MS-271 biosynthetic gene cluster. u-toyama.ac.jpnih.gov
The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability, primarily by conferring resistance to proteolytic degradation. Proteases, which are chiral enzymes, are generally specific for L-amino acid substrates and cannot efficiently cleave peptide bonds adjacent to D-amino acid residues.
In the context of MS-271, the C-terminal D-Trp likely serves several functions:
Enhanced Proteolytic Stability: The D-residue at the C-terminus protects the peptide from degradation by carboxypeptidases, which are enzymes that cleave amino acids from the C-terminal end of a polypeptide chain. This would increase the biological half-life of MS-271.
Structural Conformation: The altered stereochemistry at the C-terminus can influence the local conformation of the peptide tail, potentially affecting how it interacts with its biological target.
Target Binding: The specific orientation of the bulky tryptophan sidechain, dictated by its D-configuration, may be a critical determinant for high-affinity binding to its molecular target, the myosin light chain kinase. nih.gov
Studies on the epimerase MslH have shown that it has a broad substrate specificity, enabling the enzymatic production of various MS-271 derivatives that retain a C-terminal D-amino acid. nih.gov This highlights the functional importance of this stereochemical inversion for the stability and activity of the final natural product.
Computational Modeling and Molecular Dynamics Simulations for SAR Elucidation
Computational methods are indispensable tools for understanding the complex three-dimensional structure and dynamics of peptides like MS-271. The initial solution structure of MS-271 was itself determined through a combination of experimental NMR data and computational techniques, including distance geometry and simulated annealing calculations. nih.gov These methods allowed for the calculation of a 3D model consistent with the experimentally derived distance restraints, revealing the unprecedented lasso fold. nih.gov
Beyond initial structure determination, molecular dynamics (MD) simulations offer a powerful approach to elucidate the SAR and SSR of MS-271. mdpi.comnih.gov MD simulations model the movement of every atom in the peptide over time, providing a high-resolution view of its dynamic behavior. nih.govcnr.it For a molecule as complex as MS-271, these simulations can be used to:
Predict Effects of Mutations: The impact of systemic amino acid substitutions can be modeled in silico. By simulating a mutated version of MS-271, researchers can predict whether the mutation will disrupt the lasso fold, alter the peptide's flexibility, or change its surface properties, thereby guiding the design of new analogues. nih.gov
Elucidate Binding Mechanisms: If the structure of the biological target is known, MD simulations can be used to model the docking of MS-271 to its binding site. This can reveal the key amino acid interactions responsible for binding and explain why certain residues are critical for activity, providing a detailed, dynamic picture of the SAR. nih.gov
Understand Structural Dynamics: Simulations can reveal the intrinsic flexibility of different regions of the peptide, such as the loop and tail, which may be important for target recognition and binding.
By integrating computational modeling with experimental data, a comprehensive understanding of how the unique structural features of MS-271 translate into its stability and biological function can be achieved. nih.gov
Preclinical Biological Activities of Tricyclic Peptide Ms 271 in Research Models
Anti-Infective Properties in In Vitro Models
MS-271 has demonstrated a spectrum of anti-infective properties in laboratory settings, targeting various pathogens including bacteria, fungi, and viruses.
MS-271, known interchangeably as Siamycin I, exhibits notable activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The primary mechanism of its antibacterial action involves the inhibition of cell wall biosynthesis. acs.orgnih.gov Research has shown that Siamycin I directly interacts with Lipid II, an essential precursor molecule for peptidoglycan synthesis, thereby compromising the integrity of the bacterial cell wall. acs.orgnih.gov
Beyond direct inhibition, MS-271 also functions as an anti-virulence agent. It has been shown to inhibit the FsrC sensor histidine kinase in Enterococcus faecalis, a key component of a quorum-sensing system that regulates virulence. nih.gov Furthermore, it targets the VanS histidine kinase, which is involved in vancomycin resistance. nih.gov While specific Minimum Inhibitory Concentration (MIC) values are not consistently reported, studies have used subinhibitory concentrations to demonstrate these mechanistic effects.
Table 1: Summary of In Vitro Antibacterial Activities of MS-271 (Siamycin I)
| Target Organism/System | Concentration | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Enterococcus faecalis | 2 µM (Subinhibitory) | Attenuation of virulence. nih.gov | Inhibition of FsrC histidine kinase. nih.gov |
| Vancomycin-Resistant Enterococci (VRE) | Not specified | Restores vancomycin susceptibility. nih.gov | Inhibition of VanS histidine kinase. nih.gov |
There is no scientific literature available detailing the activity of MS-271 against Mycobacterium tuberculosis.
While MS-271 has been cataloged with terms including "Antifungal Agents" in biomedical databases, specific research detailing its spectrum of activity, potency (e.g., MIC values), or mechanism of action against fungal pathogens was not identified in the reviewed scientific literature. acs.org
The antiviral properties of MS-271 are well-documented, particularly its activity as a human immunodeficiency virus (HIV) fusion inhibitor. nih.gov The peptide is effective against both HIV-1 and HIV-2 in acute infections. nih.govhopkinsguides.com Its mechanism of action involves a direct interaction with the HIV envelope glycoprotein (B1211001), gp160. hopkinsguides.com This interaction prevents the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. nih.gov Studies with resistant viral variants have confirmed that resistance maps to the gp160 gene. hopkinsguides.com Notably, MS-271 does not interfere with the binding of the gp120 subunit to the host cell's CD4 receptor. nih.govhopkinsguides.com
Table 2: In Vitro Anti-HIV Activity of MS-271 (Siamycin I)
| Assay Type | Virus/Cell System | Potency (ED₅₀) |
|---|---|---|
| Acute Infection | HIV-1 and HIV-2 | 0.05 - 5.7 µM nih.gov |
Enzyme Inhibitory Activities in Cell-Free and Cellular Assays
MS-271 was originally isolated based on its ability to inhibit enzyme activity. acs.org It is a potent and selective inhibitor of smooth muscle myosin light chain kinase (MLCK), an enzyme crucial for the regulation of smooth muscle contraction. acs.orgnih.gov In cell-free assays, MS-271 demonstrated significant inhibition of MLCK isolated from chicken gizzard. Its selectivity was highlighted by its lack of effect on other key protein kinases, even at substantially higher concentrations. acs.org
Table 3: Enzyme Inhibitory Profile of MS-271
| Target Enzyme | Source | Potency (IC₅₀) | Notes |
|---|---|---|---|
| Myosin Light Chain Kinase (MLCK) | Chicken Gizzard | 8 µM acs.org | Potent inhibition observed. |
| cyclic AMP-dependent protein kinase | Not specified | > 400 µM acs.org | No significant inhibition. |
| Protein Kinase C | Not specified | > 400 µM acs.org | No significant inhibition. |
Receptor Antagonistic Activities in Receptor Binding Assays
Structural analysis has revealed that MS-271 possesses a "lasso" structure that is conformationally similar to RES-701-1. nih.gov RES-701-1 is known as a selective antagonist of the endothelin B receptor. nih.gov However, despite this structural similarity, there is no direct evidence from receptor binding assays or functional studies in the reviewed literature to indicate that MS-271 itself acts as a receptor antagonist.
Investigations in Relevant Animal Models (Mechanistic Studies)
Research into the mechanistic activity of MS-271 in in vivo models is limited. One study utilized a surrogate animal model, the larvae of the greater wax moth (Galleria mellonella), to investigate the peptide's ability to overcome antibiotic resistance. nih.gov In this model, larvae infected with VRE showed a significant improvement in survival when treated with a combination of vancomycin and Siamycin I compared to treatment with either agent alone. nih.gov This finding provides in vivo validation for the in vitro observation that MS-271 can restore vancomycin susceptibility in resistant pathogens. nih.gov Studies involving mechanistic investigations in mammalian animal models have not been reported in the reviewed literature.
Efficacy in Infection Models (e.g., bacterial infection models)
There is no available scientific literature detailing the efficacy of a tricyclic peptide specifically identified as MS-271 in preclinical bacterial infection models.
Modulation of Physiological Processes (e.g., smooth muscle contraction)
There is no available scientific literature describing the modulatory effects of a tricyclic peptide specifically identified as MS-271 on physiological processes such as smooth muscle contraction.
Advanced Methodologies and Analytical Techniques in Tricyclic Peptide Ms 271 Research
NMR Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the three-dimensional architecture of MS-271 in solution. nih.govsioc.ac.cn The structure of MS-271, a 21-amino acid peptide, was determined using 1H NMR in deuterated dimethyl sulfoxide. nih.gov This analysis revealed a novel and intricate "lasso" structure. nih.govresearchgate.net
This lasso fold is characterized by an internal linkage between the β-carboxyl group of the Asp9 residue and the α-amino group of the N-terminal Cys1. nih.gov Further complexity is added by two disulfide bonds, Cys1-Cys13 and Cys7-Cys19. nih.gov The determination of this structure was achieved through a combination of distance geometry and simulated annealing calculations based on the NMR data. nih.gov The resulting model showed that the "tail" of the peptide (residues Phe10 to dTrp21) threads through the macrocyclic "ring" formed by residues Cys1 to Asp9. nih.gov This unique topology is shared with another lasso peptide, RES-701-1. nih.gov
The application of various NMR techniques is crucial for such structural studies:
1D NMR (¹H, ¹³C): Provides initial information on the chemical environment of atoms and can be used for purity assessment. tricliniclabs.com
2D NMR (COSY, TOCSY, NOESY): These experiments are essential for assigning the sequence of amino acids and determining through-space proximities between protons, which are critical for calculating the 3D structure. tricliniclabs.comdiva-portal.org
Heteronuclear NMR (HSQC, HMBC): Correlates protons with directly bonded or long-range coupled heteronuclei like ¹³C and ¹⁵N, aiding in the complete assignment of the peptide's resonances. tricliniclabs.com
Table 1: Key Structural Features of MS-271 Determined by NMR
| Feature | Description | Residues Involved |
| Macrolactam Ring | Isopeptide bond forming the ring | Asp9 (β-carboxyl group) and Cys1 (α-amino group) |
| Disulfide Bond 1 | Connects the ring to the tail | Cys1 and Cys13 |
| Disulfide Bond 2 | Cross-links within the ring-tail structure | Cys7 and Cys19 |
| Lasso Structure | The C-terminal tail passes through the macrolactam ring | Tail: Phe10-dTrp21; Ring: Cys1-Asp9 |
| C-terminal Modification | Contains a D-tryptophan (B555880) residue | dTrp21 |
Mass Spectrometry-Based Characterization (e.g., for PTM analysis, sequence confirmation)
Mass spectrometry (MS) is a powerful tool for the characterization of peptides like MS-271, providing precise mass measurements that are essential for confirming the amino acid sequence and identifying post-translational modifications (PTMs). nih.govtum.de
For MS-271, a significant PTM is the presence of a D-tryptophan at its C-terminus. nih.govfrontiersin.org This is an unusual modification for a ribosomally synthesized and post-translationally modified peptide (RiPP). researchgate.net The identification and confirmation of such modifications heavily rely on MS-based techniques. portlandpress.com Tandem mass spectrometry (MS/MS) is particularly crucial, where the peptide is fragmented, and the resulting fragment ions are analyzed to determine the sequence and locate the modification. nih.govahajournals.org
Recent studies have identified the enzyme responsible for this modification, MslH, a peptide epimerase. nih.gov The function and mechanism of such enzymes are often investigated using a combination of genetic and biochemical methods, with MS serving as the primary analytical tool to verify the resulting peptide products. encyclopedia.pub
Furthermore, advanced MS techniques can be applied:
High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements, allowing for the confident determination of elemental compositions and differentiation between isobaric species. nih.gov
Top-Down and Middle-Down Proteomics: These approaches analyze the intact or large fragments of the peptide, which can be advantageous for characterizing combinatorial PTMs and avoiding issues related to peptide digestion in traditional "bottom-up" approaches. ahajournals.orgupenn.edu
Table 2: Mass Spectrometry Applications in MS-271 Research
| Application | Technique(s) | Findings/Purpose |
| Sequence Confirmation | LC-MS/MS | Verifies the 21-amino acid sequence of MS-271. |
| PTM Identification | HR-MS, MS/MS | Confirmed the presence of a D-tryptophan at the C-terminus and two disulfide bonds. nih.govfrontiersin.org |
| Biosynthetic Studies | MALDI-TOF, ESI-MS | Analysis of peptides produced in heterologous expression systems to characterize the function of biosynthetic enzymes like MslH. nih.govencyclopedia.pub |
| Dereplication | IM-MS | Rapidly distinguishes known peptides like siamycin II (an alternative name for MS-271) in crude extracts based on their unique collision cross-sections. nih.gov |
Biochemical and Biophysical Assays for Target Engagement and Binding Kinetics
Understanding the interaction of MS-271 with its target, myosin light chain kinase (MLCK), requires a range of biochemical and biophysical assays. nih.gov These assays are designed to measure target engagement, determine binding affinity, and characterize the kinetics of the interaction.
Biochemical assays are fundamental to confirming the inhibitory activity of MS-271. An in vitro kinase assay, for instance, would measure the phosphorylation of the MLCK substrate in the presence and absence of MS-271 to determine its inhibitory concentration (IC₅₀). researchgate.net
Biophysical techniques provide detailed insights into the binding event itself:
Surface Plasmon Resonance (SPR): A label-free technique that can measure the real-time association and dissociation of MS-271 with immobilized MLCK, providing kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). nih.govfrontiersin.org
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding. purdue.edu
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context. univr.it It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. univr.it
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can be used to study binding kinetics in real-time. purdue.edu
Table 3: Biophysical Techniques for Studying MS-271 and Target Interaction
| Technique | Principle | Information Obtained |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor chip | Binding affinity (Kᴅ), association/dissociation rates (kₐ, kₑ) |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein | Target engagement in cells and tissues |
| Biolayer Interferometry (BLI) | Change in interference pattern of light reflected from a biosensor tip | Binding affinity (Kᴅ), association/dissociation rates (kₐ, kₑ) |
Genome Mining and Bioinformatics for Novel Lasso Peptide Discovery
The discovery of MS-271 and its unique features has spurred the development and application of genome mining and bioinformatics tools to find new lasso peptides. nih.govfrontiersin.org Lasso peptides are ribosomally synthesized, meaning their core peptide sequence is encoded in the genome within a biosynthetic gene cluster (BGC). nih.govnih.gov This BGC typically includes the precursor peptide gene (A), a protease (B), and a cyclase (C). nih.gov
Bioinformatics algorithms are designed to search through vast genomic databases for these characteristic BGCs. nih.govnih.gov Early approaches focused on homology searches for the conserved biosynthetic enzymes. nih.gov More recent and sophisticated tools, such as RODEO (Rapid ORF Description and Evaluation Online), employ a precursor-centric approach, searching for specific patterns within potential precursor peptides and then scoring the genomic neighborhood for the presence of the required biosynthetic genes. nih.govnih.gov
The discovery of the MS-271 BGC revealed additional genes, such as those encoding oxidoreductases likely involved in disulfide bond formation, and the epimerase MslH, responsible for the D-Trp formation. nih.govfrontiersin.org This highlights another benefit of genome mining: the discovery of novel enzymes and new biosynthetic pathways associated with lasso peptides. nih.gov For instance, a tryptophan-centric bioinformatics approach was developed to specifically search for lasso peptides with potential tryptophan modifications, leading to the identification of new putative modifying enzymes. nih.gov
These computational predictions are then typically followed by experimental validation, which can involve:
Heterologous expression: The predicted BGC is cloned and expressed in a suitable host strain, such as Streptomyces lividans, to produce the novel peptide. frontiersin.orgmdpi.com
Isolation and characterization: The produced peptide is then purified and its structure elucidated using techniques like NMR and MS. frontiersin.org
This synergistic approach of bioinformatics and experimental validation has dramatically accelerated the discovery of new lasso peptides with diverse structures and potentially new biological activities. nih.govfrontiersin.org
Future Perspectives and Research Challenges for Tricyclic Peptide Ms 271
Elucidation of Comprehensive Polypharmacology and Off-Target Interactions
A significant avenue of future research for Entinostat lies in the comprehensive characterization of its polypharmacology and off-target interactions. While it is a known selective inhibitor of class I HDACs, a deeper understanding of its broader pharmacological profile is necessary to fully harness its therapeutic potential and anticipate potential side effects.
The concept of polypharmacology, where a drug interacts with multiple targets, is crucial in the development of epi-drugs. mdpi.com A multi-target approach can often lead to a more effective therapeutic outcome by hitting a cellular pathway at different levels. mdpi.com For Entinostat, this involves looking beyond its primary HDAC targets to identify other proteins and pathways it may modulate.
Current research has shown that Entinostat's effects are not solely due to histone hyperacetylation. For instance, it can induce the degradation of the FLT3 protein in acute myelogenous leukemia (AML) cells by inhibiting the chaperone function of heat shock protein 90 (HSP90). nih.gov This off-target effect contributes to its anti-leukemic activity. nih.gov Further studies are needed to systematically identify other off-target interactions that could be therapeutically beneficial or contribute to adverse effects. A thorough understanding of these interactions will be pivotal for designing safer and more effective combination therapies.
| Target Class | Specific Target(s) | Known or Potential Effect |
| Primary Targets (Class I HDACs) | HDAC1, HDAC2, HDAC3 | Inhibition of deacetylation, leading to altered gene expression and anti-tumor effects. targetmol.com |
| Off-Target | Heat Shock Protein 90 (HSP90) | Inhibition of chaperone function, leading to degradation of client proteins like FLT3. nih.gov |
| Off-Target | c-FLIP | Downregulation, sensitizing osteosarcoma cells to FasL-induced apoptosis. nih.gov |
Design and Synthesis of Next-Generation Analogues with Tuned Properties
The development of next-generation analogues of Entinostat with improved properties represents a major research focus. The goal is to design compounds with enhanced selectivity, greater potency, and improved pharmacokinetic profiles.
One promising approach is the development of Proteolysis Targeting Chimeras (PROTACs) based on the Entinostat scaffold. nih.govbohrium.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov Researchers have successfully synthesized Entinostat-based PROTACs that can degrade HDAC1, HDAC2, and HDAC3. nih.govrsc.org This strategy offers a novel mechanism of action beyond simple inhibition and may lead to more profound and durable biological effects. nih.gov
Another area of analogue design involves structural modifications to the Entinostat molecule to enhance its interaction with the active sites of specific HDAC isoforms. researchgate.net By analyzing the binding of Entinostat to HDAC1, HDAC2, and HDAC3, researchers can design novel compounds with substitutions that improve selectivity and potency. researchgate.net For example, the incorporation of a fluorine atom on the benzamide (B126) ring has been explored to infer selectivity for HDAC3. nih.gov The synthesis of a variety of analogues with different linker lengths and chemical motifs is an active area of investigation to establish comprehensive structure-activity relationships. nih.govnih.gov
| Analogue Type | Design Strategy | Desired Property |
| PROTACs | Linking Entinostat to an E3 ligase ligand. nih.gov | Targeted degradation of HDACs. nih.gov |
| Structural Modifications | Altering functional groups based on HDAC active site interactions. researchgate.net | Enhanced selectivity and potency for specific HDAC isoforms. researchgate.net |
| Linker Variations | Modifying the linker between the core structure and other functional groups. nih.gov | Optimized cell permeability and ternary complex formation for PROTACs. bohrium.com |
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To gain a holistic understanding of the biological effects of Entinostat, the integration of multi-omics data is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the complex molecular changes induced by the drug. escholarship.org
A multi-staged, data-integrated multi-omics (MS-DIMO) analysis can help to identify the key pathways and networks that are modulated by Entinostat. escholarship.org For example, by combining transcriptomic data (gene expression changes) with proteomic data (protein level changes), researchers can identify not only the genes that are transcriptionally regulated by Entinostat but also the downstream effects on protein expression and function. This can lead to the discovery of novel biomarkers of drug response and resistance.
Furthermore, multi-omics can help to elucidate the mechanisms underlying the synergistic effects of Entinostat when used in combination with other therapies. For instance, proteomic analysis of SCLC cell lines has been used to identify the underlying mechanisms of synergy between Entinostat and cisplatin. aacrjournals.org The integration of various omics datasets will be crucial for refining mechanistic hypotheses and discovering new therapeutic targets. escholarship.org
Expanding the Scope of Therapeutic Potential Beyond Current Indications (based on mechanistic insights)
Mechanistic insights into the action of Entinostat are paving the way for its potential application in a range of diseases beyond cancer. Its ability to modulate gene expression and cellular processes has implications for various pathological conditions.
One promising area is in the treatment of metabolic disorders. In diet-induced obese mice, Entinostat has been shown to enhance the effects of GLP-1 receptor agonists, leading to improved glycemic control and reduced body weight. elifesciences.org This suggests a potential role for Entinostat as an adjunct therapy in the treatment of type 2 diabetes and obesity. elifesciences.org
Entinostat has also demonstrated immunomodulatory activity, which could be harnessed for therapeutic benefit. nih.gov Preclinical studies have shown that it can enhance the immune response when combined with immunotherapy, suggesting its potential in immuno-oncology. nih.gov Additionally, its ability to induce non-apoptotic cell death and affect pathways like PARP1 activation in rhabdomyosarcoma cells points to its potential in sensitizing tumors to radiotherapy. nih.gov
| Potential New Indication | Mechanistic Rationale | Supporting Evidence |
| Type 2 Diabetes and Obesity | Enhances GLP-1 receptor agonism, improves glucose-stimulated insulin (B600854) secretion. elifesciences.org | Studies in diet-induced obese mice showed improved glycemic control and reduced body weight. elifesciences.org |
| Immuno-oncology | Modulates the tumor microenvironment and enhances anti-tumor immune responses. nih.gov | Preclinical models have shown enhanced efficacy when combined with immunotherapy. nih.gov |
| Radiosensitization | Induces non-apoptotic cell death and activates PARP1. nih.gov | In vitro and in vivo studies in rhabdomyosarcoma cells. nih.gov |
Overcoming Biosynthetic and Synthetic Limitations for Scalable Production
As Entinostat and its analogues move through clinical development, the need for scalable and efficient production methods becomes paramount. While Entinostat is a synthetic molecule, challenges in its synthesis can impact its availability and cost.
For next-generation analogues, such as the Entinostat-based PROTACs, the synthetic complexity increases. The development of efficient and modular synthetic strategies, such as the use of "click" chemistry, is being explored to facilitate the rapid synthesis of libraries of these more complex molecules. nih.gov Overcoming any synthetic bottlenecks will be essential for the successful translation of these promising new compounds from the laboratory to the clinic.
Q & A
Q. What is the biosynthetic gene cluster responsible for MS-271 production, and how is it organized?
The msl gene cluster spans ~11 kbp and includes genes encoding the precursor peptide (mslA), protease (mslB1/B2), macrolactam synthetase (mslC), and the epimerase mslH. Heterologous expression of this cluster in Streptomyces lividans confirmed its sufficiency for MS-271 biosynthesis . The precursor peptide MslA contains a leader peptide critical for substrate recognition and a core peptide modified post-translationally to form the lasso structure .
Q. How is the D-tryptophan residue introduced at the C-terminus of MS-271?
The D-Trp residue is introduced via epimerization of the L-Trp in the precursor peptide MslA by the enzyme MslH. This reaction occurs in a cofactor- and metal-independent manner, as demonstrated through in vitro assays and heterologous expression experiments . Chiral analysis using a modified Marfey’s method confirmed the stereochemical inversion .
Q. What structural features distinguish MS-271 from other lasso peptides?
MS-271 has a unique lariat topology stabilized by two disulfide bonds (Cys1–Cys13 and Cys7–Cys19) and a C-terminal D-Trp residue. The calcineurin-like fold of MslH, its epimerase, further distinguishes its biosynthetic pathway from other ribosomally synthesized and post-translationally modified peptides (RiPPs) .
Advanced Research Questions
Q. How can contradictions in MslH’s reported cofactor dependency be resolved?
Initial studies reported MslH as cofactor- and metal-independent based on in vitro activity assays . However, structural analysis revealed a Ca(II)-binding calcineurin-like fold, suggesting potential metal dependency under specific conditions . To resolve this, researchers should:
- Compare enzymatic activity in in vivo vs. in vitro systems.
- Test metal ion requirements under varying pH and ionic conditions.
- Use mutagenesis to disrupt Ca(II)-binding sites and assess functional impacts .
Q. What methodologies are used to probe MslH’s substrate specificity and engineer MS-271 derivatives?
- Core peptide modifications : Replace the C-terminal Trp with aromatic residues (e.g., Phe, Tyr) via site-directed mutagenesis. LC-MS and Marfey’s analysis confirmed successful epimerization in derivatives like MS-271-W21F and MS-271-W21Y .
- Leader peptide engineering : Swap leader peptides (e.g., from sviceucin) to test recognition by MslH. Only chimeric precursors with the native MslA leader peptide were processed, highlighting its critical role .
Q. What experimental designs address the challenges in heterologous production of MS-271 analogs?
- Gene cluster refactoring : Optimize codon usage and promoter strength for expression in non-native hosts (e.g., E. coli).
- Precursor peptide truncation : Test minimal leader peptide length required for MslH activity. Deletion of internal residues (e.g., Ile17) abolished production, suggesting strict length dependence .
- Co-expression systems : Pair mslH with other RiPP modification enzymes to explore combinatorial biosynthesis .
Q. How does the structural architecture of MslH inform its catalytic mechanism?
MslH’s calcineurin-like fold facilitates a reversible acid-base reaction via His295/Asp11 and His296/Asp12 dyads. Heavy water labeling experiments confirmed proton abstraction at the α-carbon of Trp21, supporting a metal-independent mechanism . Structural comparisons with metallo-dependent phosphatases (e.g., PhoE) further clarify its unique catalytic residues .
Q. What strategies validate the functional annotation of unknown genes in RiPP biosynthetic clusters?
- Knockout studies : Delete mslH in the native host to confirm loss of D-Trp incorporation.
- Heterologous complementation : Express mslH in a non-producing strain (e.g., Streptomyces lividans ΔmslH) to restore MS-271 biosynthesis .
- Phylogenetic analysis : Identify conserved domains in hypothetical proteins across related gene clusters (e.g., thiS in specialicin biosynthesis) .
Methodological Considerations
- Data contradiction analysis : Cross-reference structural (e.g., X-ray crystallography) and functional (e.g., in vitro assays) data to reconcile discrepancies in enzymatic mechanisms .
- Epimerization assays : Use deuterium-labeled water (D₂O) to track proton exchange during MslH-catalyzed reactions .
- Bioinformatics tools : Employ Phyre2 and I-TASSER for protein structure prediction, coupled with InterProScan for domain annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
